Opioid receptor modulator 1 is a compound that interacts with the opioid receptors in the human body, primarily affecting pain perception, mood regulation, and various physiological responses. Opioid receptors are classified into three main types: mu, delta, and kappa, each playing distinct roles in mediating the effects of endogenous and exogenous opioids. The mu-opioid receptor is particularly significant due to its involvement in analgesia and the potential for addiction and side effects associated with opioid use. Opioid receptor modulator 1 is designed to enhance the therapeutic effects of these receptors while minimizing adverse effects.
Opioid receptor modulator 1 is derived from the study of opioid receptor pharmacology and structural biology. It belongs to a class of compounds known as allosteric modulators, which influence receptor activity without directly activating the receptor themselves. This class of compounds can shift the dynamic equilibrium of receptor conformations, thereby enhancing or inhibiting the response to endogenous ligands like endorphins. The classification of opioid receptor modulator 1 falls under synthetic opioids designed for targeted therapeutic applications.
The synthesis of opioid receptor modulator 1 typically involves organic synthesis techniques that may include:
The synthesis process may also involve:
Opioid receptor modulator 1 possesses a complex molecular structure characterized by multiple functional groups that facilitate interaction with opioid receptors. The structural formula is typically represented as a combination of aromatic rings, aliphatic chains, and heteroatoms (like nitrogen or oxygen) that contribute to its binding affinity and efficacy.
The molecular weight, solubility, and specific stereochemistry are critical parameters that define its pharmacological profile. For instance:
Opioid receptor modulator 1 undergoes several chemical reactions during its synthesis and when interacting with biological systems:
Understanding these reactions is crucial for predicting how modifications to the compound might enhance its efficacy or reduce side effects. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often used to analyze these transformations.
Opioid receptor modulator 1 operates through a mechanism involving:
This mechanism results in reduced intracellular cyclic adenosine monophosphate levels and altered neurotransmitter release dynamics, contributing to its analgesic effects while potentially reducing side effects like respiratory depression.
Opioid receptor modulator 1 has several scientific uses:
Through ongoing research into its properties and mechanisms, opioid receptor modulator 1 represents a promising avenue for advancing pain management therapies while addressing concerns related to opioid use.
The conceptualization of opioid receptors began in the 1960s with Bill Martin’s proposal of distinct receptor subtypes (mu, kappa, sigma) based on differential responses to opioid compounds in chronic spinal dog models [2] [8]. This pharmacological classification preceded molecular confirmation. The 1970s marked a transformative period with the identification of stereospecific opioid binding sites in brain tissue using radiolabeled ligands like [H]naloxone*, confirming receptors as biological entities rather than theoretical constructs [8]. The subsequent discovery of endogenous opioid peptides (e.g., enkephalins, endorphins, dynorphins) between 1974–1976 revealed a natural ligand-receptor system modulating pain, stress, and reward pathways [2] [8].
Molecular cloning in the 1990s identified genes encoding the mu-opioid receptor (OPRM1), delta-opioid receptor, and kappa-opioid receptor, revealing their structural homology as G-protein-coupled receptors with seven transmembrane domains [4] [6]. This era also characterized functional splice variants of the mu-opioid receptor (e.g., mu-1, mu-2, mu-3), which exhibit differential ligand selectivity and tissue distribution [6] [7]. The early 21st century delivered high-resolution crystal structures of mu-opioid receptor complexes with antagonists (e.g., β-FNA, alvimopan) and agonists (e.g., DAMGO, fentanyl), enabling structure-based drug design [7] [10]. Within this context, Opioid receptor modulator 1 (CAS 77514-44-4) emerged from patent WO2014072809A2 as a synthetic modulator derived from systematic chemical exploration, specifically designated as Compound RA11 in EXAMPLE 7 of this disclosure [1].
Table 1: Key Milestones in Opioid Receptor Pharmacology
| Time Period | Discovery | Significance |
|---|---|---|
| 1960s | Martin’s receptor subtype hypothesis (mu, kappa) | First pharmacological classification |
| 1973 | Stereospecific [³H]naloxone binding sites | Biochemical confirmation of receptors |
| 1974–1976 | Isolation of enkephalins and endorphins | Identification of endogenous ligands |
| 1990s | Cloning of mu-opioid receptor gene (OPRM1) | Molecular characterization |
| 2010s | Mu-opioid receptor crystal structures | Enabled rational drug design |
| 2013 | Patent WO2014072809A2 (Compound RA11) | Introduction of Opioid receptor modulator 1 |
Opioid receptor modulator 1 (chemical formula: C₁₈H₂₃NO₂; molecular weight: 285.38 g/mol) represents a chemotype designed for targeted receptor interaction rather than broad agonist activity [1]. Traditional mu-opioid receptor agonists like morphine induce analgesia primarily through Gᵢ-protein coupling, which:
However, Opioid receptor modulator 1 exemplifies a shift toward modulation over activation. Its structural features suggest potential for:
Table 2: Mechanisms of Opioid Receptor Modulation Strategies
| Strategy | Mechanistic Basis | Potential Therapeutic Advantage |
|---|---|---|
| Full Agonism | Maximal Gᵢ activation and ion channel modulation | Robust analgesia |
| Biased Agonism | Selective G-protein activation without β-arrestin recruitment | Reduced adverse effects |
| Allosteric Modulation | Binding at topographically distinct sites to alter orthosteric ligand efficacy | Fine-tuned receptor activity |
| Heteromer Targeting | Activation of specific receptor dimer combinations | Tissue-selective effects |
Patent data indicates Opioid receptor modulator 1 binds mu-opioid receptors, but its functional profile (agonist, antagonist, or mixed) remains undisclosed, highlighting its exploratory role in refining receptor engagement [1].
The development of mu-opioid receptor modulators faces interrelated pharmacological hurdles:
Ligand Specificity vs. Polypharmacology: Achieving subtype selectivity is complicated by high homology between opioid receptor subtypes (mu, delta, kappa). While Opioid receptor modulator 1 is patented for mu-opioid receptor activity, its selectivity ratio over delta-opioid receptor or kappa-opioid receptor remains uncharacterized [1] [4]. Off-target activity risks kappa-opioid receptor-mediated dysphoria or delta-opioid receptor-mediated seizures.
Functional Selectivity Limitations: Biased agonists often show reduced efficacy in complex in vivo systems compared to cellular assays. Pathway-specific effects can vary across tissue types due to differences in G-protein isoforms, regulatory proteins, or receptor density [5] [9].
Overcoming Synthetic Opioid Risks: The fentanyl crisis underscores the need for safer analgesics. Recent advances include negative allosteric modulators that bind the mu-opioid receptor extracellular vestibule. These compounds enhance naloxone’s affinity and cooperatively inhibit fentanyl signaling, as demonstrated by a 2024 Nature study using cryo-EM and in vivo models [10]. Such modulators represent a paradigm where Opioid receptor modulator 1-like molecules could evolve toward allosteric partnerships.
Table 3: Innovative Strategies to Address Opioid Development Challenges
| Challenge | Emerging Solution | Role of Modulator Chemotypes |
|---|---|---|
| Tolerance | G-protein-selective (biased) ligands | Opioid receptor modulator 1 may minimize β-arrestin recruitment |
| Respiration Safety | Allosteric naloxone enhancers | Cooperatively block overdose without precipitating withdrawal |
| Receptor Specificity | Heterodimer-targeted compounds | Potential for tissue-restricted activity |
| Efficacy Translation | Nanobody-stabilized receptor conformations | Structure-guided design of Opioid receptor modulator 1 derivatives |
Future development requires correlating the chemical structure of Opioid receptor modulator 1 with signaling fingerprints using techniques like kinetic FRET and computational modeling to unlock its full therapeutic potential [5] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6